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Compound of Interest

Compound Name: (R)-2-Thienylglycine

Cat. No.: B1630571 Get Quote

(R)-2-Thienylglycine is a non-proteinogenic α-amino acid that has garnered significant interest

within the scientific community, particularly among researchers in drug discovery and peptide

synthesis. Its structure, which incorporates a thiophene ring as a bioisostere of the phenyl

group found in phenylglycine, imparts unique physicochemical properties that are highly

advantageous for the development of novel therapeutics and advanced materials.[1][2] This

guide provides a comprehensive overview of (R)-2-Thienylglycine, consolidating its

fundamental properties, synthesis strategies, analytical methodologies, and applications for

professionals in the field. As a chiral building block, it offers a scaffold for creating molecules

with specific stereochemistry, a critical aspect in designing compounds with high efficacy and

target selectivity.[3]

Core Properties and Identification
A foundational aspect of working with any chemical entity is the accurate identification and

understanding of its basic properties. (R)-2-Thienylglycine is a white to off-white powder, and

its key identifiers and properties are summarized in the table below.[1]
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Property Value Source

CAS Number 65058-23-3 [1][4]

Molecular Formula C₆H₇NO₂S [1][4]

Molecular Weight 157.19 g/mol [1][4]

Appearance White to off-white powder [1]

Purity ≥ 98% (typically) [1]

Storage Conditions 0-8 °C [1]

Synonyms

L-2-(2-Thienyl)glycine, (2R)-2-

Amino-2-(thiophen-2-yl)acetic

acid

[1][4]

Spectroscopic Characterization: A Note on Data
Availability
For a researcher, definitive spectroscopic data is paramount for structure verification and

quality control. However, detailed, publicly archived experimental spectra for (R)-2-
Thienylglycine are not readily available. In practice, characterization would rely on a

combination of techniques, with expected spectral regions informed by the analysis of

analogous structures.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the

three protons on the thiophene ring, a singlet for the α-proton, and broad signals for the

amine and carboxylic acid protons which may exchange with a deuterated solvent.[5]

¹³C NMR: The carbon NMR spectrum would display six distinct signals: four for the thiophene

ring carbons (two quaternary and two methine), one for the α-carbon, and one for the

carboxyl carbon. The carboxyl carbon would appear most downfield, typically in the 170-185

ppm range.[6][7]

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent

molecular ion peak [M+H]⁺ at m/z 158. The fragmentation pattern would likely involve the

loss of the carboxylic acid group and fragmentation of the thiophene ring.[8][9][10]
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorptions for the

amine N-H bonds (around 3300-3500 cm⁻¹), the carboxylic acid O-H bond (a broad peak

from 2500-3300 cm⁻¹), and the C=O of the carboxylic acid (a strong peak around 1700-1730

cm⁻¹).[11][12][13][14]

Synthesis of (R)-2-Thienylglycine: Strategies for
Enantiocontrol
The enantioselective synthesis of α-amino acids is a cornerstone of modern organic chemistry.

While a specific, detailed industrial synthesis protocol for (R)-2-Thienylglycine is proprietary,

the general approaches to its synthesis can be inferred from established methodologies for

creating chiral amino acids. These methods often rely on either enzymatic catalysis or the use

of chiral auxiliaries.

Conceptual Workflow: Asymmetric Synthesis
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Caption: General workflows for the asymmetric synthesis of (R)-2-Thienylglycine.

Experimental Protocol: Asymmetric Strecker Synthesis
(Conceptual)
The Strecker synthesis is a classic method for producing α-amino acids. To achieve

enantioselectivity, a chiral auxiliary, such as (R)-phenylglycine amide, can be employed. This
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process involves the formation of diastereomeric α-amino nitriles, one of which can be

selectively crystallized due to differences in solubility—a technique known as a crystallization-

induced asymmetric transformation.[15]

Step 1: Imine Formation

2-Thiophenecarboxaldehyde is condensed with a chiral amine auxiliary (e.g., (R)-

phenylglycine amide) to form a chiral imine.

Step 2: Strecker Reaction

The chiral imine is reacted with a cyanide source (e.g., trimethylsilyl cyanide) to form a

mixture of diastereomeric α-amino nitriles.

Step 3: Crystallization-Induced Asymmetric Transformation

The reaction mixture is equilibrated, allowing the less soluble diastereomer to crystallize out,

thus shifting the equilibrium and enriching one diastereomer. The solid is isolated by filtration.

Step 4: Hydrolysis and Auxiliary Removal

The purified α-amino nitrile diastereomer is hydrolyzed under acidic conditions. This step

converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often

be recovered.

Step 5: Final Purification

The resulting (R)-2-Thienylglycine is isolated and purified, typically through recrystallization

or chromatography.

Analytical Chemistry: Ensuring Enantiomeric Purity
For any application involving a chiral compound, particularly in the pharmaceutical industry, the

determination of enantiomeric purity (or enantiomeric excess, e.e.) is critical. The most

common and reliable method for this is chiral High-Performance Liquid Chromatography

(HPLC).[16][17][18]
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Chiral HPLC Method Development Workflow
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Caption: A logical workflow for developing a chiral HPLC method.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
Determination (Conceptual)
While a specific validated method for (R)-2-Thienylglycine is not publicly documented, a

typical approach would be as follows:

1. Column Selection:

A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative

of amylose or cellulose, is often a good starting point for the separation of amino acid

enantiomers.[17][19]

2. Mobile Phase Preparation:

For a normal-phase separation, a mixture of a non-polar solvent like n-hexane with an

alcohol modifier such as isopropanol or ethanol is commonly used.[17]

Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic

analytes) are often added in small concentrations (e.g., 0.1%) to improve peak shape and

resolution.

3. Chromatographic Conditions:

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

Temperature: Column temperature is controlled, often at 25 °C, as temperature can

significantly impact chiral recognition.[19]

Detection: UV detection at a wavelength where the thiophene ring absorbs, likely around

230-240 nm.

4. Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S)

using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.
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Applications in Research and Development
(R)-2-Thienylglycine is a valuable building block primarily due to the properties conferred by

the thiophene ring and its defined stereochemistry.

Peptide Synthesis: It is frequently used in solid-phase peptide synthesis (SPPS) to create

peptides with modified structures.[20] The thiophene side chain can introduce conformational

constraints, enhance metabolic stability, or modulate binding affinity to biological targets

compared to its natural counterparts. For use in SPPS, it is typically protected with Fmoc or

Boc groups.[3][20]

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis

of more complex active pharmaceutical ingredients (APIs).[1][2] Its ability to act as a

neurotransmitter modulator makes it a scaffold of interest for drugs targeting neurological

disorders, including pain and mood disorders.[1]

Agrochemicals: There is emerging interest in its use for developing novel, environmentally

friendly pesticides.[1]

Safety and Handling
Based on the Safety Data Sheet for the related compound N-Fmoc-D-2-(2-thienyl)glycine,

(R)-2-Thienylglycine is not classified as a hazardous substance under OSHA regulations.[20]

However, as with any chemical, it should be handled with care in a well-ventilated laboratory

environment, and appropriate personal protective equipment (gloves, safety glasses) should be

worn.

Conclusion
(R)-2-Thienylglycine stands as a specialized yet highly valuable chiral building block for

chemists and drug development professionals. Its unique combination of a thiophene

heterocycle and a defined stereocenter provides a powerful tool for modulating the properties

of peptides and small molecule therapeutics. While detailed public data on its synthesis and

spectroscopic characterization is limited, the principles for its creation and analysis are well-

established within the field of asymmetric synthesis and chiral chromatography. Its continued

application in research underscores its potential to contribute to the development of next-

generation pharmaceuticals and other advanced chemical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630571#r-2-thienylglycine-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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